molecular formula C16H23N3O B4931433 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole

1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole

Cat. No. B4931433
M. Wt: 273.37 g/mol
InChI Key: SLTNKSSIQXEXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as IB-MECA, is a selective agonist of adenosine A3 receptors. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole selectively binds to adenosine A3 receptors, which are widely distributed in various tissues and organs. Activation of adenosine A3 receptors by 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and modulation of ion channels. These signaling pathways ultimately lead to the therapeutic effects of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole.
Biochemical and Physiological Effects:
1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of immune responses, and protection against oxidative stress. These effects are mediated by the activation of adenosine A3 receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole is its selectivity for adenosine A3 receptors, which allows for the specific targeting of these receptors without affecting other adenosine receptors. However, 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole has limitations in terms of its stability and solubility, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for the research on 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole. One direction is the development of more stable and soluble analogs of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole with improved efficacy. Another direction is the investigation of the potential therapeutic applications of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of novel drug delivery systems for 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole can enhance its pharmacokinetic properties and improve its therapeutic potential.

Synthesis Methods

The synthesis of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole involves several steps, including the reaction of 4-(chloromethyl) morpholine with 1-methyl-1H-benzimidazole-2-thiol, followed by the reaction with isobutyl bromide to obtain the final product. The purity and yield of 1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-isobutyl-2-(4-morpholinylmethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-13(2)11-19-15-6-4-3-5-14(15)17-16(19)12-18-7-9-20-10-8-18/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTNKSSIQXEXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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